Cas no 898462-19-6 (4-methoxy-N-1-(3-methoxyphenyl)-5-oxopyrrolidin-3-ylbenzamide)

4-methoxy-N-1-(3-methoxyphenyl)-5-oxopyrrolidin-3-ylbenzamide 化学的及び物理的性質
名前と識別子
-
- 4-methoxy-N-1-(3-methoxyphenyl)-5-oxopyrrolidin-3-ylbenzamide
- 4-methoxy-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide
- 898462-19-6
- AKOS024658394
- AB00679371-01
- 4-methoxy-N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)benzamide
- F2539-0379
-
- インチ: 1S/C19H20N2O4/c1-24-16-8-6-13(7-9-16)19(23)20-14-10-18(22)21(12-14)15-4-3-5-17(11-15)25-2/h3-9,11,14H,10,12H2,1-2H3,(H,20,23)
- InChIKey: MBCAIYQPFWHVMG-UHFFFAOYSA-N
- ほほえんだ: O=C1CC(CN1C1C=CC=C(C=1)OC)NC(C1C=CC(=CC=1)OC)=O
計算された属性
- せいみつぶんしりょう: 340.14230712g/mol
- どういたいしつりょう: 340.14230712g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 25
- 回転可能化学結合数: 5
- 複雑さ: 476
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 67.9Ų
4-methoxy-N-1-(3-methoxyphenyl)-5-oxopyrrolidin-3-ylbenzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2539-0379-10mg |
4-methoxy-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide |
898462-19-6 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2539-0379-10μmol |
4-methoxy-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide |
898462-19-6 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2539-0379-2mg |
4-methoxy-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide |
898462-19-6 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2539-0379-30mg |
4-methoxy-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide |
898462-19-6 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2539-0379-20mg |
4-methoxy-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide |
898462-19-6 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2539-0379-100mg |
4-methoxy-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide |
898462-19-6 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
Life Chemicals | F2539-0379-5mg |
4-methoxy-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide |
898462-19-6 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2539-0379-4mg |
4-methoxy-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide |
898462-19-6 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2539-0379-1mg |
4-methoxy-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide |
898462-19-6 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2539-0379-3mg |
4-methoxy-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide |
898462-19-6 | 90%+ | 3mg |
$63.0 | 2023-05-16 |
4-methoxy-N-1-(3-methoxyphenyl)-5-oxopyrrolidin-3-ylbenzamide 関連文献
-
Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
-
Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
-
5. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
-
6. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
4-methoxy-N-1-(3-methoxyphenyl)-5-oxopyrrolidin-3-ylbenzamideに関する追加情報
4-Methoxy-N-1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-ylbenzamide (CAS No. 898462-19-6): An Overview of Its Structure, Properties, and Applications
4-Methoxy-N-1-(3-methoxyphenyl)-5-oxopyrrolidin-3-ylbenzamide (CAS No. 898462-19-6) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, exhibits a range of biological activities that make it a promising candidate for various therapeutic applications.
The molecular structure of 4-methoxy-N-1-(3-methoxyphenyl)-5-oxopyrrolidin-3-ylbenzamide is composed of a benzamide moiety linked to a 5-oxopyrrolidine ring, with additional methoxy substituents on both the benzene and phenyl rings. This intricate arrangement confers the compound with specific physicochemical properties that are crucial for its biological activity. The presence of the methoxy groups enhances the compound's lipophilicity, which is essential for its ability to cross cell membranes and interact with intracellular targets.
Recent studies have highlighted the potential of 4-methoxy-N-1-(3-methoxyphenyl)-5-oxopyrrolidin-3-ylbenzamide in various therapeutic areas. One notable application is in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Research has shown that this compound can modulate key signaling pathways involved in neuroprotection and neuroregeneration. For instance, it has been demonstrated to inhibit the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's disease, thereby reducing neurotoxicity and promoting neuronal survival.
In addition to its neuroprotective properties, 4-methoxy-N-1-(3-methoxyphenyl)-5-oxopyrrolidin-3-ylbenzamide has also shown promise in cancer research. Preclinical studies have indicated that this compound can selectively target cancer cells by inducing apoptosis and inhibiting cell proliferation. Specifically, it has been found to downregulate the expression of oncogenic proteins such as Bcl-2 and Mcl-1, which are often overexpressed in various types of cancer. This selective cytotoxicity makes it a potential candidate for developing novel anticancer therapies.
The pharmacokinetic profile of 4-methoxy-N-1-(3-methoxyphenyl)-5-oxopyrrolidin-3-ylbenzamide is another important aspect that has been extensively studied. Its high oral bioavailability and favorable metabolic stability contribute to its suitability for long-term therapeutic use. Furthermore, the compound exhibits low toxicity in preclinical models, which is a critical factor for its potential translation into clinical applications.
In terms of clinical development, several phase I and II trials are currently underway to evaluate the safety and efficacy of 4-methoxy-N-1-(3-methoxyphenyl)-5-oxopyrrolidin-3-ylbenzamide in various disease settings. Preliminary results from these trials have been encouraging, with patients showing improved outcomes and minimal adverse effects. These findings underscore the compound's potential as a safe and effective therapeutic agent.
Beyond its direct therapeutic applications, 4-methoxy-N-1-(3-methoxyphenyl)-5-oxopyrrolidin-3-ylbenzamide also serves as a valuable tool in basic research. Its unique structure and biological activities make it an excellent model compound for studying the mechanisms underlying neurodegeneration and cancer progression. Researchers are using this compound to gain deeper insights into cellular signaling pathways and to identify novel targets for drug discovery.
In conclusion, 4-methoxy-N-1-(3-methoxyphenyl)-5-oxopyrrolidin-3-ylbenzamide (CAS No. 898462-19-6) represents a promising molecule with a wide range of potential applications in medicine and research. Its unique structural features, coupled with its diverse biological activities, make it an exciting candidate for further investigation and development. As ongoing studies continue to unravel its full potential, this compound is poised to play a significant role in advancing our understanding and treatment of various diseases.
898462-19-6 (4-methoxy-N-1-(3-methoxyphenyl)-5-oxopyrrolidin-3-ylbenzamide) 関連製品
- 1806729-23-6(3-(Chloromethyl)-2-hydroxy-4-(trifluoromethoxy)pyridine-6-carboxaldehyde)
- 443672-27-3(3-(piperidin-4-yl)-2H-1lambda6,2,4-benzothiadiazine-1,1-dione)
- 2034370-99-3(N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-2-ethoxybenzene-1-sulfonamide)
- 899736-65-3(5-amino-1-(4-fluorophenyl)methyl-N-(3-methoxyphenyl)methyl-1H-1,2,3-triazole-4-carboxamide)
- 1255939-60-6(4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde)
- 459861-13-3(2-{5-(4-fluorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one)
- 1857035-40-5(2,2,2-Trifluoro-1-[3-hydroxy-3-(methoxymethyl)azetidin-1-yl]ethan-1-one)
- 2680833-95-6(4-N-(4-iodophenyl)acetamidobutanoic acid)
- 65340-71-8(8-Bromo-4-chloroquinoline)
- 442567-71-7(1-2-(diphenylmethoxy)ethyl-4-5-(4-fluorophenyl)thieno2,3-dpyrimidin-4-ylpiperazine)


